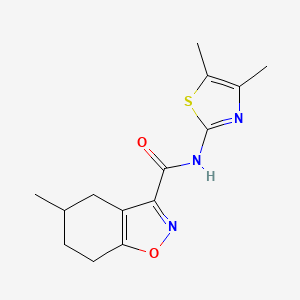![molecular formula C23H22BrN3O2S B4365623 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365623.png)
2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide, also known as BPH-715, is a novel compound that has shown potential in scientific research for its ability to target specific receptors in the body. The synthesis method for BPH-715 involves the reaction of 4-bromobenzyl alcohol with 3-(benzoylhydrazono)propanenitrile, followed by the reaction with thioamide.
Mécanisme D'action
The mechanism of action of 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various physiological functions, such as the release of neurotransmitters and the regulation of calcium signaling. 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in the regulation of mood, memory, and cognitive function. 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has also been found to regulate calcium signaling, which is involved in various physiological functions, such as muscle contraction and cell signaling. In cancer cells, 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been found to induce apoptosis, which is a programmed cell death process.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide is its high affinity for the sigma-1 receptor, which makes it a potential candidate for the development of drugs targeting this receptor. Another advantage is its inhibitory effect on the growth of cancer cells, which makes it a potential candidate for cancer therapy. However, one limitation of 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide is its low solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
For 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide include the development of more potent analogs and investigation of its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has shown potential in scientific research for its ability to target specific receptors in the body. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological functions, such as neurotransmission, calcium signaling, and cell survival. 2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has also been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-[[3-[(4-bromophenoxy)methyl]benzoyl]amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O2S/c1-16(18-7-3-2-4-8-18)25-23(30)27-26-22(28)19-9-5-6-17(14-19)15-29-21-12-10-20(24)11-13-21/h2-14,16H,15H2,1H3,(H,26,28)(H2,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMPSARUPKPXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365542.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365547.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365552.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365560.png)
![5-tert-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4365561.png)
![1-({1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365568.png)
![3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4365573.png)
![2-{2-[(2,4-difluorophenoxy)methyl]benzoyl}-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4365591.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B4365596.png)

![2-{5-[(4-bromophenoxy)methyl]-2-furoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4365607.png)
![2-{4-[(2-methoxyphenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365616.png)
![2-{5-[(4-ethylphenoxy)methyl]-2-furoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4365619.png)
![2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B4365643.png)